molecular formula C12H9F3N2O2 B1445007 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate CAS No. 1455104-41-2

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate

Cat. No.: B1445007
CAS No.: 1455104-41-2
M. Wt: 270.21 g/mol
InChI Key: AUDKIQVBDXNKNS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(quinolin-3-yl)carbamate (CAS 1455104-41-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a quinoline scaffold, a privileged structure in drug design, linked to a 2,2,2-trifluoroethyl carbamate group. The incorporation of the trifluoromethyl (CF₃) group is a strategic modification widely used to enhance key properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This reagent serves as a versatile intermediate for synthesizing and optimizing novel bioactive molecules. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in developing targeted therapies. Compounds with similar trifluoroethyl carbamate and nitrogen-containing heterocycle motifs have been investigated as selective androgen receptor modulators (SARMs) and for other therapeutic targets . The presence of the quinoline ring system also makes it a valuable precursor in developing kinase inhibitors and other small-molecule therapeutics, as the quinoline core is prevalent in many pharmacologically active compounds . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-8-3-1-2-4-10(8)16-6-9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKIQVBDXNKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Coupling of Amines with Carbamoyl Derivatives

One of the most common and effective routes to prepare carbamates such as 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate involves the reaction of an amine (quinolin-3-yl amine or derivatives) with a carbamoyl chloride or carbamate precursor containing the 2,2,2-trifluoroethyl group.

  • General Reaction Scheme:

    $$
    \text{Quinolin-3-yl amine} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
    $$

  • Key Reagents and Conditions:

    • Coupling Reagents: Carbamoyl chlorides such as 2,2,2-trifluoroethyl chloroformate.
    • Bases: Inorganic bases like potassium carbonate, sodium carbonate, or organic bases such as triethylamine to neutralize HCl formed.
    • Solvents: Aprotic solvents like ethyl acetate, dichloromethane, or acetonitrile are preferred due to their ability to dissolve reactants and ease of workup.
    • Temperature: Typically carried out at 0°C to room temperature to control reaction rate and minimize side reactions.
  • Mechanistic Insight:
    The nucleophilic amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming the carbamate bond and releasing chloride ion, which is scavenged by the base.

  • Yields and Purification:
    Yields typically range from 60% to 85%, depending on purity of starting materials and reaction optimization. Purification is commonly achieved by aqueous workup followed by recrystallization or chromatography.

Preparation via Coupling of Amines with Activated Esters or Anhydrides

An alternative approach involves coupling quinolin-3-yl amine with activated esters or anhydrides of 2,2,2-trifluoroethyl carbamic acid derivatives.

  • Example:

    • Using phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as an intermediate, which can be prepared by coupling reactions involving 2,2,2-trifluoroethyl amines and carbamate precursors under mild conditions.
  • Advantages:

    • Avoids use of corrosive carbamoyl chlorides.
    • Allows for milder reaction conditions and better control of byproducts.
  • Typical Conditions:

    • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or coupling agents that facilitate amide bond formation.
    • Use of bases like N-methylmorpholine or triethylamine.
    • Solvent systems such as ethyl acetate or isopropyl acetate, which are immiscible with water and facilitate easy phase separation during workup.

Continuous Flow Synthesis via Carbon Dioxide Fixation

A novel and environmentally friendly method involves the direct synthesis of carbamates by reacting amines with carbon dioxide under catalytic conditions.

  • Process Highlights:

    • Amines react with CO2 in the presence of catalysts such as tetrabutylammonium bromide (TBAB) or iron-based ionic liquids.
    • Reaction conditions vary from 25°C to 110°C under controlled CO2 flow.
    • High conversion rates (up to 98%) have been reported with minimal byproducts.
  • Relevance:
    While this method is more general for carbamates, it offers a potential green synthesis route for trifluoroethyl carbamates by using 2,2,2-trifluoroethyl amines as substrates.

Base-Mediated Intramolecular Decarboxylative Synthesis (Related Carbamate Formation)

Research has demonstrated that alkylamines can be synthesized via intramolecular decarboxylation of alkanoyloxycarbamates under base-mediated conditions, which may be adapted for carbamate derivatives.

  • Conditions:

    • Use of cesium carbonate as base.
    • Solvent: Acetonitrile.
    • Temperature: Around 100°C.
    • Reaction time: Approximately 1 hour.
  • Application:
    This method can be tailored for carbamate synthesis involving quinolinyl amines and trifluoroethyl carbamate precursors, providing an alternative synthetic pathway.

Summary Table of Preparation Methods

Method No. Preparation Route Key Reagents/Conditions Yield (%) Notes
1 Direct coupling with carbamoyl chloride 2,2,2-Trifluoroethyl chloroformate, base, EtOAc 60-85 Widely used, straightforward, requires careful temp control
2 Coupling with activated esters/anhydrides Carbodiimide coupling agents, base, ethyl acetate 65-80 Milder conditions, less corrosive reagents
3 Continuous flow CO2 fixation Amine, CO2, TBAB catalyst, 25-110°C Up to 98 Green chemistry approach, scalable
4 Base-mediated decarboxylative synthesis Cs2CO3, MeCN, 100°C 57-85 Alternative method, requires optimization for specific substrates

Detailed Research Findings and Notes

  • The stoichiometry in coupling reactions is critical; an equimolar or slight excess of the carbamoyl reagent ensures complete conversion.
  • The order of addition in coupling reactions affects yield and purity; typically, the amine is dissolved first, followed by slow addition of the carbamoyl reagent to control reaction rate and minimize side reactions.
  • Solvent choice impacts both solubility and workup efficiency; water-immiscible polar aprotic solvents like ethyl acetate and isopropyl acetate are preferred for ease of separation and purification.
  • Continuous flow synthesis using CO2 offers an efficient and environmentally benign alternative, with catalyst choice and reaction temperature strongly influencing conversion and selectivity.
  • Base-mediated decarboxylation provides a route to alkylamines and carbamates, with cesium carbonate and acetonitrile being optimal for reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3-yl carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinolin-3-yl carbamate derivatives with various functional groups.

    Reduction: Reduced quinoline derivatives with altered electronic properties.

    Substitution: Substituted products with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its biological activity. Quinoline derivatives are known for their pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate may exhibit antimicrobial effects against various pathogens.
  • Anticancer Properties : Research indicates potential anticancer activity, warranting further investigation into its mechanism of action and efficacy against cancer cell lines.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. It can be utilized in:

  • Reagent Applications : Employed in various organic reactions to introduce the quinoline moiety into other compounds.
  • Synthesis of Related Compounds : It can be used to produce other carbamate derivatives with modified biological activities.

Biochemical Studies

The interaction of this compound with biological targets has been a focus of biochemical research:

  • Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.
  • Protein-Ligand Interactions : Investigating how this compound binds to proteins can reveal information about its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The quinolin-3-yl carbamate moiety can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroethyl Carbamate Derivatives

Compound Name Substituent on Aromatic Ring Molecular Weight Key Applications Notable Properties Reference
2,2,2-Trifluoroethyl N-(quinolin-3-yl)carbamate Quinoline (3-position) 286.22 g/mol Pharmaceutical intermediates High metabolic stability, moderate lipophilicity
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate Phenyl (3-CF₃) 303.17 g/mol Agrochemicals, medicinal chemistry Enhanced bioavailability, resistance to hydrolysis
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate Thiazole (4-cyclopropyl) 268.24 g/mol Not explicitly reported Compact heterocycle, potential insecticidal activity
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate Pyridine (6-SO₂Me) 328.25 g/mol Discontinued agrochemical High polarity, sulfonyl group enhances target binding

Biological Activity

2,2,2-Trifluoroethyl N-(quinolin-3-yl)carbamate is a fluorinated compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article aims to summarize the biological activity of this compound based on various studies, highlighting its antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

R=N quinolin 3 yl carbamate,CF3CH2C O O\text{R}=\text{N quinolin 3 yl carbamate},\quad \text{CF}_3\text{CH}_2\text{C O O}

The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the compound's lipophilicity and overall biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antifungal activity. For instance, a series of fluorinated quinoline analogs were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives showed good antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Rhizoctonia solani .

Table 1: Antifungal Activity of Quinoline Derivatives

CompoundTarget FungusInhibition Rate (%)
2bS. sclerotiorum>80
2gR. solani80.8
2fP. capsicum58.1
Tebufloquin (Control)S. sclerotiorum75

This suggests that the trifluoroethyl group may enhance the antifungal efficacy of quinoline derivatives through structural modifications that improve interaction with fungal targets.

The mechanism by which trifluoromethyl-containing compounds exert their antifungal effects is not fully elucidated but may involve disruption of fungal cell membranes or interference with critical metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to target enzymes or receptors within fungal cells .

Case Studies

In a study focused on the biological activity of substituted quinoline derivatives, it was found that specific substitutions could significantly alter their efficacy against mycobacterial species and fungi. For example, compounds with alkyl groups in the para position exhibited enhanced activity compared to those with electron-withdrawing groups . This highlights the importance of structural optimization in developing effective antifungal agents.

Table 2: Biological Activity Against Mycobacterial Species

CompoundTarget SpeciesActivity (Compared to Standards)
N-Cycloheptylquinoline-2-carboxamideM. tuberculosisHigher than isoniazid
N-(2-phenylethyl)quinoline-2-carboxamideM. kansasiiHigher than pyrazinamide

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate?

Methodological Answer:
The synthesis typically involves coupling quinolin-3-amine with 2,2,2-trifluoroethyl chloroformate or its derivatives. Key considerations:

  • Protecting Groups : Use tert-butyl carbamate (Boc) or benzyl carbamate to stabilize reactive intermediates. For example, tert-butyl carbamate intermediates enable selective deprotection under acidic conditions .
  • Solvent Systems : 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF) are optimal for nucleophilic substitution reactions, as evidenced in similar carbamate syntheses .
  • Catalysts : Triethylamine or pyridine is used to scavenge HCl during coupling .
    Data Note : Yields >70% are achievable with stoichiometric control (1:1.2 amine:chloroformate ratio) .

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoroethyl group integrity (δ ≈ -70 to -75 ppm). ¹H NMR resolves quinoline protons (e.g., H-2 at δ 8.8–9.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₃H₁₀F₃N₂O₂: 296.07 g/mol). ESI+ mode is preferred for carbamates .
  • HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and detect hydrolytic degradation .

Advanced: How does the trifluoroethyl group influence bioactivity and binding interactions?

Methodological Answer:
The CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1 unit compared to ethyl analogs, improving membrane permeability (measured via PAMPA assays) .
  • Electron-Withdrawing Effects : Reduces basicity of adjacent amines (pKa ↓ by 1–2 units), stabilizing drug-target interactions (e.g., hydrogen bonding with enzymes) .
  • Metabolic Stability : Fluorine resists oxidative metabolism, as shown in cytochrome P450 inhibition assays .
    Contradiction Alert : While CF₃ generally boosts bioavailability, steric effects may reduce binding affinity in some targets (e.g., kinase inhibitors) .

Advanced: What structure-activity relationship (SAR) insights exist for quinoline-carbamate derivatives?

Methodological Answer:

  • Quinoline Modifications : 3-Substitution (e.g., methyl or halogens) enhances antiparasitic activity (IC₅₀ ↓ 50% vs. unsubstituted analogs) .
  • Carbamate Linker : Trifluoroethyl outperforms methyl or ethyl in pesticidal activity (e.g., tolprocarb’s EC₅₀ = 0.1 ppm vs. 1 ppm for ethyl analogs) .
  • Bioisosteres : Replacing quinoline with isoquinoline reduces toxicity (LD₅₀ ↑ 2-fold in rodent models) but lowers solubility .

Advanced: How can computational methods optimize this compound’s design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., acetylcholinesterase). The CF₃ group’s dipole moment (~3.4 D) enhances π-stacking with aromatic residues .
  • MD Simulations : Simulate solvation effects in explicit water to predict conformational stability (RMSD < 2 Å over 100 ns) .
  • QSAR Models : Train models with descriptors like molar refractivity and topological polar surface area (TPSA) to predict IC₅₀ values .

Advanced: What protocols assess metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .
  • AMES Test : Use TA98 and TA100 strains to rule out mutagenicity. Negative results reported for structurally similar carbamates .
  • hERG Assay : Patch-clamp studies to evaluate cardiotoxicity risk (IC₅₀ >10 µM is acceptable) .

Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at -20°C under inert gas (Ar/N₂). Room-temperature storage in DMSO leads to 5% hydrolysis/month .
  • Light Sensitivity : Amber vials prevent photodegradation (UV-Vis shows λmax at 270 nm) .
  • Lyophilization : For long-term stability, lyophilize as a hydrochloride salt (reconstitution efficiency >95%) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Normalize data using positive controls (e.g., tolprocarb for pesticidal studies) .
  • Solvent Effects : DMSO >1% may inhibit enzyme activity; use ≤0.1% in cell-based assays .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values (p<0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate
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